molecular formula C11H16ClNS B13191784 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride

3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B13191784
M. Wt: 229.77 g/mol
InChI Key: XIEPFKJYFXZCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of 229.77 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrrolidine ring substituted with a 4-methylphenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine derivatives without the sulfanyl group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NS.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H

InChI Key

XIEPFKJYFXZCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.